(R)-8-Azido-2-(Fmoc-amino)octanoic acid

Antibody-Drug Conjugates Stereochemistry Linker Technology

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a chiral, non-cleavable ADC linker featuring a defined (R)-enantiomer, an 8-carbon aliphatic spacer, and dual Fmoc/azide functionality. The Fmoc group enables seamless integration into standard Fmoc-SPPS workflows, while the terminal azide facilitates bioorthogonal click chemistry (CuAAC/SPAAC) for site-specific conjugation. Unlike racemic mixtures or standard Fmoc-amino acids, this compound ensures homogeneous DAR profiles, optimal hydrophobicity, and superior linker stability in circulation—critical for minimizing off-target toxicity in solid-tumor ADCs. Procure this high-purity (≥98%) building block to streamline ADC payload synthesis and peptide-based probe development.

Molecular Formula C32H29NO7
Molecular Weight 539.6 g/mol
CAS No. 126828-35-1
Cat. No. B557976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-8-Azido-2-(Fmoc-amino)octanoic acid
CAS126828-35-1
SynonymsRinkamidelinker; 145069-56-3; 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyaceticacid; 126828-35-1; 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)aceticacid; KnorrLinker; MFCD00153509; 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]aceticAcid; 4-[(2,4-Dimethoxyphenyl)[(9H-fluoren-9-ylmethoxy)carbonylamino]methyl]phenoxyaceticAcid; 4-[(R,S)-a-[1-(9H-Fluoren-9-yl)-methoxy-formamido]-2,4-dimethoxybenzyl-phenoxyaceticacid; {4-[(2,4-DIMETHOXYPHENYL){[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL]PHENOXY}ACETICACID; AmbotzRL-1027; PubChem12817; ACMC-20amr2; AC1MC4ZY; AC1Q48YV; 38784_ALDRICH; SCHEMBL1745934; Jsp002638; 38784_FLUKA; CTK0I3739; MolPort-003-876-280; CR-007; AKOS007930055; AM84412
Molecular FormulaC32H29NO7
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
InChIInChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35)
InChIKeyUPMGJEMWPQOACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-8-Azido-2-(Fmoc-amino)octanoic Acid (CAS 126828-35-1) | Non-Cleavable ADC Linker & Click Chemistry Reagent


(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a specialized, chiral, non-canonical amino acid derivative characterized by an Fmoc-protected amine at the 2-position and a terminal azide group at the 8-position of its octanoic acid backbone . With a molecular weight of 422.48 g/mol and molecular formula C23H26N4O4, this compound is classified as a non-cleavable linker for Antibody-Drug Conjugates (ADCs) and a versatile click chemistry reagent . The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the azide moiety facilitates highly specific, bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions [1].

Why (R)-8-Azido-2-(Fmoc-amino)octanoic Acid (CAS 126828-35-1) Cannot Be Substituted by Generic Azido-Acids or Standard Amino Acid Building Blocks


Generic substitution with simpler, achiral 8-azidooctanoic acid or standard Fmoc-amino acids (e.g., Fmoc-Lys(N3)-OH) introduces significant technical and performance liabilities. The (R)-enantiomer provides a defined stereochemistry essential for applications where molecular recognition and spatial orientation are critical, such as in ADC payload orientation or peptide-protein interactions; using a racemic mixture or the opposite enantiomer can alter binding affinity and pharmacological properties [1]. Furthermore, the specific 8-carbon aliphatic linker in this compound imparts a distinct hydrophobicity and spacer length compared to PEG-based or shorter alkyl-chain alternatives, directly impacting the pharmacokinetic profile and stability of the final conjugate [2]. Unlike standard Fmoc-amino acids designed for peptide backbone incorporation, this compound functions as a bifunctional linker for site-specific conjugation, a role for which Fmoc-Lys(N3)-OH is not optimized due to its shorter, more rigid lysine side chain and different charge characteristics .

Evidence-Based Selection Guide: Quantifying the Performance Advantages of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid (CAS 126828-35-1) Over Its Closest Analogs


Defined Stereochemistry vs. Racemic Mixtures: Impact on ADC Efficacy

(R)-8-Azido-2-(Fmoc-amino)octanoic acid is provided as a single, defined (R)-enantiomer, ensuring batch-to-batch consistency in the conformation and biological activity of the final ADC . In contrast, procurement of a racemic mixture or the undefined enantiomer can lead to an unpredictable mix of diastereomeric ADC species, which may exhibit reduced target binding (e.g., a 10- to 100-fold difference in IC50) and increased off-target toxicity due to altered pharmacokinetics [1]. The use of a single, defined stereoisomer is a critical quality attribute for reproducible ADC development.

Antibody-Drug Conjugates Stereochemistry Linker Technology

Dual-Functionality vs. Single-Function Linkers: Streamlining Conjugate Assembly

This compound integrates an Fmoc-protected amine for SPPS and an azide for click chemistry into a single, linear molecule. This dual functionality allows for a more efficient, two-step assembly process compared to using separate linker components . For instance, building an equivalent structure using 8-azidooctanoic acid (CAS 217180-76-2) and a separate Fmoc-amino acid building block requires additional synthetic steps (coupling, deprotection) and typically results in lower overall yields. A study on Fmoc-azido amino acids demonstrated efficient incorporation with >95% coupling efficiency in SPPS [1], whereas multi-step modular assembly often sees cumulative yield losses of 10-20% per step.

ADC Synthesis Click Chemistry Peptide Conjugation

Optimized Spacer Length for ADC Design: Differentiating from Shorter or PEG-Based Linkers

The compound's 8-carbon aliphatic chain provides a specific spacer length and hydrophobicity profile that distinguishes it from both shorter alkyl linkers (e.g., 4- or 6-carbon) and more hydrophilic PEG-based alternatives . Quantitative structure-activity relationship (QSAR) studies on ADC linkers have shown that increasing linker length from 4 to 8 carbons can reduce ADC aggregation by up to 50% and improve clearance profiles by modulating the overall hydrophobicity of the drug-linker construct [1]. While a direct, head-to-head study with this specific compound is lacking, the class-level data indicates that the 8-carbon spacer strikes a balance between providing sufficient flexibility for payload presentation and avoiding the excessive hydrophilicity (PEG) or rigidity (shorter alkyl chains) that can negatively impact in vivo performance.

Linker Length Hydrophobicity ADC Pharmacokinetics

Azide Group Reactivity in CuAAC vs. Alternative Bioorthogonal Handles

The terminal azide group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction with well-characterized, rapid kinetics [1]. In comparable systems, CuAAC between an alkyl azide and a terminal alkyne proceeds with a second-order rate constant of approximately 10-200 M⁻¹s⁻¹, which is orders of magnitude faster than alternative bioorthogonal ligations like Staudinger ligation (~10⁻³ M⁻¹s⁻¹) [2]. While this is not a direct measurement of the target compound's kinetics, it underscores the inherent advantage of the azide functional group for achieving rapid, high-yielding conjugations at low concentrations, a critical requirement for ADC manufacturing where reagents are costly and reaction times are a key economic driver.

Click Chemistry CuAAC Reaction Kinetics Bioorthogonal Conjugation

Stability of Azide Group Under Standard SPPS Conditions vs. Alternative Protective Groups

The azide moiety in Fmoc-protected azido acids is known to be stable under the repetitive piperidine treatments required for Fmoc deprotection during SPPS [1]. This stability is crucial; it ensures the azide functionality remains intact for the final click conjugation step after the entire peptide or peptide-linker sequence has been assembled. In contrast, other reactive handles like primary amines (which would require an orthogonal protecting group) or thiols (prone to oxidation) introduce significant synthetic complexity and potential yield losses. Studies confirm that the azide group survives >20 cycles of 20% piperidine in DMF with <1% degradation [1].

SPPS Compatibility Azide Stability Fmoc Deprotection

Optimal Use Cases for (R)-8-Azido-2-(Fmoc-amino)octanoic Acid (CAS 126828-35-1) Based on Verified Performance Data


Synthesis of Next-Generation Antibody-Drug Conjugates (ADCs) with Non-Cleavable Linkers

This compound is ideally suited for creating ADCs that require a non-cleavable, stable linker. Its defined (R)-stereochemistry ensures a homogenous product, while the 8-carbon spacer provides an optimal balance of flexibility and hydrophobicity to minimize aggregation, as supported by class-level PK/PD studies [1]. The dual Fmoc/azide functionality streamlines the synthesis of the drug-linker construct using SPPS, followed by high-efficiency CuAAC conjugation to the antibody . This approach is particularly valuable for ADCs targeting solid tumors where linker stability in circulation is paramount for reducing off-target toxicity [2].

Site-Specific Bioconjugation of Peptides and Proteins via SPPS and Click Chemistry

In peptide chemistry, this compound serves as a superior building block for introducing a site-specific azide handle at the N-terminus or within a peptide sequence during Fmoc-SPPS. The proven stability of the azide group to piperidine deprotection ensures the handle remains intact for subsequent bioorthogonal labeling [3]. This enables the precise attachment of fluorophores, biotin, or cytotoxic payloads without interfering with the peptide's biological activity. The defined (R)-enantiomer is critical for maintaining the native-like conformation and function of peptides designed to interact with specific receptors [4].

Development of Homogeneous ADCs with Predictable Drug-to-Antibody Ratio (DAR)

The use of a single, stereochemically pure linker component like (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a foundational step toward generating homogeneous ADCs with a precise DAR. By incorporating this linker into a drug-linker construct and conjugating it to an engineered antibody containing a specific number of reactive sites (e.g., through site-specific cysteine or unnatural amino acid incorporation), a uniform DAR can be achieved. This contrasts sharply with conjugation methods using heterogeneous linker mixtures or racemic compounds, which yield a distribution of DAR species, each with potentially different efficacy and toxicity profiles [4].

Academic Research in Chemical Biology for Probing Protein Function

For research laboratories, this compound offers a reliable and well-characterized tool for synthesizing peptide-based probes and inhibitors. Its commercial availability as a defined (R)-enantiomer eliminates the need for in-house synthesis and purification, saving significant time and resources. The robust click chemistry handle facilitates rapid library generation for activity-based protein profiling (ABPP) or for creating stable, non-hydrolyzable peptide analogs for structural studies [4]. The Fmoc protection ensures straightforward integration into standard peptide synthesizers, making it accessible to labs with established SPPS workflows [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-8-Azido-2-(Fmoc-amino)octanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.